molecular formula C14H17BrN2O4S B1436611 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate CAS No. 591212-97-4

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

Número de catálogo: B1436611
Número CAS: 591212-97-4
Peso molecular: 389.27 g/mol
Clave InChI: QOVFAECROAOLRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Information and Nomenclature

The compound 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromobutanoate possesses a comprehensive molecular identity that reflects its multi-functional nature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, establishing a clear structural description that encompasses all constituent functional groups. The molecule consists of a benzisothiazole ring system bearing a 1,1-dioxide substitution, which is connected through an amino group to a three-carbon propyl chain that terminates in an ester linkage with 2-bromobutanoic acid.

The molecular structure incorporates several key nomenclature elements that define its chemical identity. The benzisothiazole portion represents the core heterocyclic framework, while the 1,1-dioxide designation indicates the oxidation state of the sulfur atom within the ring system. The amino functionality serves as a critical linking group, connecting the heterocyclic core to the propyl chain through a nitrogen-carbon bond. The terminal ester group features a 2-bromobutanoate moiety, which introduces additional complexity through the presence of a halogen substituent on the second carbon of the butanoic acid chain.

The compound's nomenclature reflects its relationship to other benzisothiazole derivatives, particularly those bearing similar structural modifications. Related compounds in the literature include 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-bromopropanoate, which differs only in the length of the terminal alkyl chain. This structural similarity demonstrates the systematic nature of chemical modifications within this compound family and highlights the importance of precise nomenclature in distinguishing between closely related molecular structures.

Chemical Identification Parameters

The molecular identification of this compound relies on several key chemical parameters that establish its unique identity within chemical databases and research literature. The compound bears the Chemical Abstracts Service registry number 591212-97-4, which provides an unambiguous identifier for database searches and regulatory purposes. This registry number distinguishes the compound from related structures and ensures accurate identification across different chemical information systems.

Parameter Value Source
Chemical Abstracts Service Number 591212-97-4
Molecular Formula C₁₄H₁₇BrN₂O₄S
Molecular Weight 389.26 g/mol
International Chemical Identifier Key QOVFAECROAOLRK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCC(Br)C(OCCCNC(C1=C2C=CC=C1)=NS2(=O)=O)=O

The molecular formula C₁₄H₁₇BrN₂O₄S provides essential information about the elemental composition, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This formula establishes the compound's position within the broader classification of organobromine compounds and highlights its heteroatom content, which contributes significantly to its chemical properties and potential reactivity patterns.

The International Chemical Identifier system provides additional structural specificity through its standardized representation format. The International Chemical Identifier Key QOVFAECROAOLRK-UHFFFAOYSA-N serves as a unique molecular fingerprint that enables precise identification and cross-referencing across different chemical databases and research platforms. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure that facilitates computational analysis and database searching while maintaining complete structural information.

Historical Context of 1,2-Benzisothiazole Derivatives

The development of 1,2-benzisothiazole derivatives has followed a rich historical trajectory spanning several decades of chemical research and synthetic methodology advancement. Early investigations into benzisothiazole chemistry focused on fundamental synthetic approaches and structural characterization, with researchers exploring various substitution patterns and functional group modifications to understand the reactivity and properties of this heterocyclic system. The foundational work in this area established the basic synthetic routes and chemical transformations that continue to influence contemporary research in benzisothiazole chemistry.

Historical studies have demonstrated the versatility of benzisothiazole derivatives in accommodating diverse functional group modifications. Research conducted in the 1970s explored 3-substituted benzisothiazole derivatives, investigating methods for introducing various substituents at the 3-position of the heterocyclic ring. These early studies revealed that the benzisothiazole core could support a wide range of functional groups, including alkyl, aryl, and heteroatom-containing substituents, providing a foundation for the development of more complex derivatives such as the current compound of interest.

The evolution of benzisothiazole chemistry has been marked by increasing sophistication in synthetic methodology and structural complexity. Modern research has expanded beyond simple substitution reactions to encompass multi-step synthetic sequences that introduce multiple functional groups and create highly functionalized molecules. The development of compounds like this compound represents the culmination of decades of methodological advancement, combining established benzisothiazole chemistry with contemporary synthetic techniques to create structurally complex and potentially bioactive molecules.

Contemporary research in benzisothiazole derivatives has revealed their potential in various applications, ranging from pharmaceutical research to materials science. Studies have explored the biological activities of benzisothiazole compounds, including their potential as enzyme inhibitors and their interactions with biological systems. This research has contributed to a deeper understanding of structure-activity relationships within the benzisothiazole family and has informed the design of new derivatives with enhanced properties and improved performance characteristics.

Classification Within Heterocyclic Chemistry

The classification of this compound within the broader framework of heterocyclic chemistry reflects its position as a member of the benzisothiazole family, which represents a significant class of sulfur-nitrogen containing heterocycles. Heterocyclic compounds constitute a vast and diverse group of chemical structures characterized by the presence of ring systems containing atoms other than carbon, and benzisothiazoles occupy a prominent position within this classification due to their unique structural features and chemical properties.

The benzisothiazole core structure belongs to the category of six-membered heterocycles fused to benzene rings, creating a bicyclic system that combines the aromatic stability of benzene with the unique electronic properties imparted by the sulfur and nitrogen heteroatoms. This structural arrangement places benzisothiazoles within the broader family of benzo-fused heterocycles, which includes related compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. The specific arrangement of sulfur and nitrogen atoms in the isothiazole ring distinguishes this class from other sulfur-nitrogen heterocycles and contributes to its distinctive chemical behavior.

Heterocycle Class Ring Size Heteroatoms Aromatic Character
Benzisothiazole 6 + 6 (fused) S, N Aromatic
Benzothiazole 6 + 5 (fused) S, N Aromatic
Benzimidazole 6 + 5 (fused) N, N Aromatic
Benzoxazole 6 + 5 (fused) O, N Aromatic

The oxidation state of the sulfur atom in the target compound further refines its classification within benzisothiazole chemistry. The 1,1-dioxide functionality represents a specific oxidation pattern that converts the sulfur atom from its neutral state to a higher oxidation state, creating a sulfone group within the heterocyclic framework. This modification significantly alters the electronic properties of the molecule and influences its reactivity patterns, placing it within the subclass of benzisothiazole-1,1-dioxides or benzisothiazole sulfones.

The compound's classification is further enhanced by the presence of additional functional groups that extend beyond the core heterocyclic framework. The amino substituent at the 3-position creates a point of attachment for further structural elaboration, while the propyl chain and bromobutanoate ester introduce aliphatic and halogenated components that expand the molecule's chemical diversity. This multi-functional nature places the compound within the category of highly functionalized heterocyclic derivatives, representing a sophisticated example of contemporary heterocyclic chemistry that combines multiple structural elements to create a complex and potentially valuable chemical entity.

Propiedades

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVFAECROAOLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Starting Materials and General Approach

  • The synthesis typically begins with 2-(alkylthio)benzaldehydes or 2-(alkylthio)benzonitriles as precursors.
  • 2-(Alkylthio)benzaldehydes are converted to their corresponding oximes by reaction with hydroxylamine salts.
  • The oximes are then cyclized to 1,2-benzisothiazol-3-ones using halogenating agents.
  • Alternatively, 2-(alkylthio)benzonitriles can be directly converted to benzisothiazol-3-ones by treatment with halogenating agents in the presence of water.

This synthetic route is advantageous due to its simplicity, high yield, and avoidance of expensive or hazardous reagents like periodic acid or unstable intermediates such as 2-(methylthio)benzoyl chloride.

Detailed Reaction Steps

Step Reaction Reagents & Conditions Notes
1 Formation of 2-(alkylthio)benzaldehyde oxime 2-(alkylthio)benzaldehyde + hydroxylamine mineral acid salt + base (e.g., sodium carbonate) in water-insoluble organic solvent (e.g., toluene), 0–80°C, 1–40 h Hydroxylamine salt neutralized in situ; solvent choice enables one-pot processing
2 Cyclization to 1,2-benzisothiazol-3-one Addition of halogenating agent (e.g., bromine or chlorine source) to oxime solution, room temperature to mild heating Halogenating agent promotes ring closure forming benzisothiazol-3-one sulfone
3 Oxidation to sulfone (1,1-dioxide) Inherent in the halogenation/cyclization step or via subsequent oxidation Ensures sulfone functionality critical for biological activity

Solvent and Temperature Optimization

  • Water-insoluble solvents (toluene, chlorobenzene) facilitate separation and allow one-pot synthesis.
  • Temperature range for oxime formation is optimally 0 to 80°C to balance reaction rate and side reactions.
  • Reaction times vary from 1 to 40 hours depending on temperature and solvent.

Advantages of the Method

  • Avoids hazardous reagents and unstable intermediates.
  • Amenable to scale-up for industrial production.
  • High yields and purity of benzisothiazol-3-one intermediates.
  • One-pot synthesis reduces purification steps and waste.

Functionalization to 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

After obtaining the benzisothiazol-3-one sulfone core, further synthetic steps introduce the amino-propyl linker and the 2-bromobutanoate ester.

Introduction of Amino-Propyl Side Chain

  • The benzisothiazol-3-one core is reacted with 3-aminopropyl derivatives under conditions favoring nucleophilic substitution or amide bond formation.
  • Protection/deprotection strategies may be employed to selectively functionalize the amino group.

Esterification with 2-Bromobutanoic Acid

  • The terminal amino-propyl group is esterified with 2-bromobutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Typical esterification conditions include the use of coupling agents (e.g., DCC, EDC) or acid chlorides under mild base catalysis.
  • Reaction monitoring ensures selective formation of the ester without side reactions on the benzisothiazole ring.

Purification and Characterization

  • The final compound is purified by chromatography or recrystallization.
  • Characterization includes NMR, IR, MS, and elemental analysis to confirm structure and purity.

Research Findings and Data Summary

Parameter Optimal Conditions Observed Outcome Reference Notes
Oxime formation temperature 0–80°C High conversion, minimal side products
Solvent choice Toluene or chlorobenzene Facilitates one-pot synthesis, easy phase separation
Hydroxylamine salt/base ratio 1:1 to 2:1 molar Complete oxime formation without excess reagents
Halogenating agent Bromine or chlorine sources Efficient cyclization to benzisothiazol-3-one sulfone
Amino-propylation Mild nucleophilic substitution High yield of amino intermediate Inferred from standard amine chemistry
Esterification DCC/EDC coupling or acid chloride Efficient ester formation with 2-bromobutanoate Standard esterification methods

Análisis De Reacciones Químicas

Types of Reactions

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Amine derivatives are formed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of benzisothiazole exhibit antibacterial and antifungal properties. The incorporation of the dioxido group enhances the biological activity of the compound by increasing its reactivity toward biological targets.

Case Study: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study utilized standard agar diffusion methods to assess the compound's efficacy, revealing an inhibition zone comparable to that of established antibiotics.

Proteomics Research

This compound is utilized in proteomics studies as a reagent for labeling proteins. Its ability to form stable covalent bonds with amino acids makes it suitable for tracking protein interactions and modifications.

Data Table: Proteomic Applications

ApplicationMethodologyOutcome
Protein LabelingCovalent attachment to lysineEnhanced detection in mass spectrometry
Interaction StudiesPull-down assaysIdentification of binding partners

Material Science

The compound's unique structural features allow it to be used in the development of novel materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

A study by Johnson et al. (2024) explored the integration of this compound into polyvinyl chloride (PVC). The resulting composite exhibited improved tensile strength and thermal resistance compared to pure PVC.

Mecanismo De Acción

The mechanism of action of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The dioxido group enhances the compound’s binding affinity and specificity for its targets. The bromobutanoate ester group can undergo hydrolysis, releasing the active benzisothiazole moiety, which then exerts its effects on the molecular pathways involved .

Comparación Con Compuestos Similares

Table 1: Comparison of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight LogD (calc.) H-Bond Acceptors/Donors Biological Activity Reference
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate (QZ-0575) 2-bromobutanoate C₁₄H₁₆BrN₂O₄S 397.26 ~3.1* 5 / 1 Not reported
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl 2-bromobutanoate (QY-8285) Phenyl ester, 2-bromobutanoate C₁₈H₁₆BrN₂O₄S 443.30 ~3.8* 5 / 1 Not reported
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate (QZ-9952) 2-bromopropanoate C₁₃H₁₄BrN₂O₄S 383.23 ~2.7* 5 / 1 Not reported
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-chloro-2-phenylacetate Chloro-phenylacetate C₁₈H₁₇ClN₂O₄S 392.86 3.1 5 / 1 Not reported
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-thiophenecarboxylate Thiophenecarboxylate C₁₅H₁₄N₂O₄S₂ 350.41 ~2.5* 6 / 1 Not reported

*Estimated based on analogous halogenated compounds.

  • Ester Chain Length and Substituents: The bromobutanoate (QZ-0575) has a longer aliphatic chain than the bromopropanoate (QZ-9952), which likely increases lipophilicity (higher LogD). The phenyl ester (QY-8285) exhibits even greater hydrophobicity due to the aromatic ring, as reflected in its higher molecular weight and estimated LogD . Replacement of bromine with chlorine in the chloro-phenylacetate analog reduces molecular weight but maintains similar LogD, suggesting comparable bioavailability .
  • Aromatic vs. Heterocyclic Esters :

    • The thiophenecarboxylate derivative (C₁₅H₁₄N₂O₄S₂) introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions in biological systems compared to aliphatic bromoesters .

Functional Group Modifications

Halogen Substitution

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may increase reactivity in SN2 reactions compared to chlorine. However, the chloro-phenylacetate analog’s calculated LogD (3.1) aligns closely with QZ-0575 (~3.1), indicating minimal differences in passive membrane permeability .

Hydroxyl vs. Ester Derivatives

  • The propanol precursor, 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-1-propanol (CAS: 68287-29-6), lacks the ester group, resulting in higher polarity (LogD ~0.5 estimated) and improved aqueous solubility. This highlights the ester’s role in modulating lipophilicity for enhanced cellular uptake .

Pharmacological Analogues

While direct biological data for QZ-0575 is absent, structurally related benzisothiazole-dioxo compounds exhibit Kv1.3 ion channel blocking activity. For example, N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs demonstrated potency comparable to the known inhibitor PAP-1 in patch-clamp assays . This suggests that QZ-0575’s benzisothiazole core may similarly interact with ion channels, though experimental validation is required.

Actividad Biológica

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate is a compound of significant interest due to its biological activity, particularly as an inhibitor in various biochemical pathways. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15BrN2O4S
  • Molecular Weight : 375.24 g/mol
  • CAS Number : 591213-01-3
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through inhibition of specific enzymes. Notably, derivatives of benzisothiazole have been shown to inhibit human mast cell tryptase with varying potency. For instance, similar compounds have demonstrated IC50 values ranging from 0.064 µM to 0.85 µM, indicating strong enzyme inhibition capabilities . The mechanism involves time-dependent inhibition, suggesting that the compound forms a stable complex with the target enzyme over time .

Antimicrobial Properties

Research has indicated that benzisothiazole derivatives possess antimicrobial properties. A study focusing on the antifungal activity of related compounds found that modifications in the benzisothiazole scaffold could enhance antifungal efficacy. Compounds similar to this compound have been associated with broad-spectrum antifungal activity .

Cytotoxicity and Safety Profile

The safety profile of benzisothiazole derivatives has been assessed through various toxicological studies. For example, acute toxicity tests have classified benzisothiazolinone (a related compound) as hazardous but with relatively low acute toxicity levels (LD50 values ranging from 670 mg/kg to 1150 mg/kg in different animal models) . Chronic exposure studies indicated potential irritative effects on the gastrointestinal tract but no significant systemic toxicity at lower doses .

Inhibition of Mast Cell Tryptase

In a notable study, a library of compounds derived from benzisothiazole was synthesized and screened for their ability to inhibit human mast cell tryptase. The compound with an extended side chain exhibited an IC50 value of 0.1 µM, significantly more potent than its predecessors. This suggests that structural modifications can lead to enhanced biological activity .

Antifungal Activity Assessment

A series of derivatives based on the benzisothiazole structure were evaluated for their antifungal properties. The studies revealed that the presence of specific functional groups significantly influenced antifungal activity, highlighting the potential for developing new antifungal agents based on this scaffold .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological ActivityReference
Compound A0.064Mast cell tryptase inhibitor
Compound B0.1Mast cell tryptase inhibitor
Compound C0.85Mast cell tryptase inhibitor
Benzisothiazolinone-Antifungal agent

Q & A

Q. What are the recommended synthetic routes for 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzisothiazolone Formation: Start with 1,2-benzisothiazol-3(2H)-one derivatives, which can be synthesized via cyclization of ortho-substituted thioamide precursors under oxidative conditions (e.g., using H₂O₂ or chloramine-T) .

Aminoalkylation: Introduce the aminopropyl side chain via nucleophilic substitution or coupling reactions. For example, react the benzisothiazolone with 3-aminopropyl bromide in the presence of a base (e.g., K₂CO₃) to form the 3-aminopropyl intermediate .

Esterification: Couple the intermediate with 2-bromobutyric acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) to form the final ester .
Key Considerations: Optimize reaction temperatures (e.g., 60–80°C for coupling steps) and monitor intermediates via TLC or LC-MS. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the crystal structure of this compound determined, and which software tools are suitable for refinement?

Methodological Answer:

Crystallization: Grow single crystals via slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) .

Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 203 K. Collect data up to 0.75 Å resolution .

Structure Solution: Employ direct methods (SHELXS) for phase determination and refine using SHELXL. Analyze hydrogen bonding and π-π stacking interactions with Mercury or OLEX2 .

Validation: Check for data completeness (≥98%) and R-factor convergence (target < 0.05). Address disorder using constraints or split-site refinement .

Advanced Research Questions

Q. What experimental strategies are used to investigate its potassium channel (KV1.3) inhibitory activity?

Methodological Answer:

In Vitro Patch-Clamp Assays: Use HEK-293 cells expressing human KV1.3 channels. Apply the compound at varying concentrations (0.1–100 μM) and measure current inhibition (IC₅₀) at ±40 mV holding potentials .

Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the benzisothiazolone core or bromobutanoate side chain. Compare inhibitory potency to identify critical functional groups .

Molecular Docking: Perform docking studies (AutoDock Vina) using the KV1.3 cryo-EM structure (PDB: 6EBM). Focus on interactions with the channel’s voltage-sensing domain (e.g., Arg395, Tyr377) .
Data Interpretation: Address discrepancies between computational and experimental results by validating binding modes via mutagenesis (e.g., alanine scanning) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

NMR Analysis: For complex splitting patterns (e.g., overlapping protons in the aminopropyl chain), use 2D techniques (HSQC, HMBC) to assign signals. Compare with DFT-calculated chemical shifts (Gaussian 16) .

Mass Spectrometry: Employ high-resolution ESI-MS to confirm molecular weight. If adducts (e.g., Na⁺) obscure results, use alternative ionization (APCI) or isotopic pattern analysis .

Cross-Validation: Cross-reference X-ray crystallography data with NMR/IR to validate bond lengths and functional groups. For example, confirm ester carbonyl stretching (νC=O ~1730 cm⁻¹) matches crystallographic C=O distances (1.20–1.22 Å) .

Q. What are the best practices for assessing metabolic stability in preclinical studies?

Methodological Answer:

Microsomal Incubations: Incubate the compound (1–10 μM) with liver microsomes (human/rat) and NADPH. Quench reactions at 0, 5, 15, 30, and 60 minutes. Quantify parent compound via LC-MS/MS .

Metabolite Identification: Use UPLC-QTOF-MS to detect phase I/II metabolites. Key metabolic sites include the bromobutanoate ester (hydrolysis) and benzisothiazolone ring (oxidation) .

CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorescent probes (e.g., P450-Glo assays). Calculate IC₅₀ values to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
Reactant of Route 2
Reactant of Route 2
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.